molecular formula C28H30FNO6 B11144712 7-Fluoro-1-[3-methoxy-4-(3-methylbutoxy)phenyl]-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

7-Fluoro-1-[3-methoxy-4-(3-methylbutoxy)phenyl]-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11144712
M. Wt: 495.5 g/mol
InChI Key: YCPCMKMNQNMWMA-UHFFFAOYSA-N
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Description

7-FLUORO-1-[3-METHOXY-4-(3-METHYLBUTOXY)PHENYL]-2-[(OXOLAN-2-YL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-FLUORO-1-[3-METHOXY-4-(3-METHYLBUTOXY)PHENYL]-2-[(OXOLAN-2-YL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multi-step organic reactions. The key steps include:

    Formation of the chromeno[2,3-c]pyrrole core: This can be achieved through a cyclization reaction involving appropriate starting materials.

    Introduction of the fluorine atom: This step often involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Attachment of the methoxy and methylbutoxy groups: These groups can be introduced through etherification reactions using methoxy and methylbutoxy precursors.

    Addition of the oxolan-2-ylmethyl group: This can be done through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

7-FLUORO-1-[3-METHOXY-4-(3-METHYLBUTOXY)PHENYL]-2-[(OXOLAN-2-YL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biology, the compound may be studied for its potential biological activity. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be investigated for its therapeutic potential. Its ability to interact with specific molecular targets could lead to the development of new pharmaceuticals.

Industry

In industry, the compound could be used in the development of new materials with unique properties. Its complex structure may impart desirable characteristics such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which 7-FLUORO-1-[3-METHOXY-4-(3-METHYLBUTOXY)PHENYL]-2-[(OXOLAN-2-YL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE exerts its effects depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 7-FLUORO-1-[3-METHOXY-4-(3-METHYLBUTOXY)PHENYL]-2-[(OXOLAN-2-YL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE
  • 7-FLUORO-1-[3-METHOXY-4-(3-METHYLBUTOXY)PHENYL]-2-[(OXOLAN-2-YL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE

Uniqueness

The uniqueness of 7-FLUORO-1-[3-METHOXY-4-(3-METHYLBUTOXY)PHENYL]-2-[(OXOLAN-2-YL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE lies in its specific combination of functional groups and structural features. This combination imparts unique chemical and physical properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C28H30FNO6

Molecular Weight

495.5 g/mol

IUPAC Name

7-fluoro-1-[3-methoxy-4-(3-methylbutoxy)phenyl]-2-(oxolan-2-ylmethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C28H30FNO6/c1-16(2)10-12-35-22-8-6-17(13-23(22)33-3)25-24-26(31)20-14-18(29)7-9-21(20)36-27(24)28(32)30(25)15-19-5-4-11-34-19/h6-9,13-14,16,19,25H,4-5,10-12,15H2,1-3H3

InChI Key

YCPCMKMNQNMWMA-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCOC1=C(C=C(C=C1)C2C3=C(C(=O)N2CC4CCCO4)OC5=C(C3=O)C=C(C=C5)F)OC

Origin of Product

United States

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